六亚硝酸合三钠合钴(3-), (OC-6-11)-

描述

Cobalt complexes, such as Cobaltate(3-), play a significant role in various chemical processes and applications due to their unique chemical and physical properties. These compounds are studied extensively for their coordination behavior, molecular structure, and potential applications in catalysis, magnetic materials, and electrochemistry.

Synthesis Analysis

The synthesis of cobalt complexes often involves the reaction of cobalt salts with organic or inorganic ligands under controlled conditions. For example, a cobalt(II) complex with nitrilotris(methylenephosphonic) acid was synthesized, showcasing the diversity in cobalt coordination chemistry and the ability to form complex structures (Somov et al., 2015).

Molecular Structure Analysis

Cobalt complexes can exhibit various coordination geometries and bonding arrangements, influenced by the ligands and the synthesis conditions. The molecular structure of a cobalt(III) complex, for instance, revealed trigonally distorted fac-octahedral coordination, indicating the flexibility of cobalt in forming different geometrical structures (Sharma et al., 1994).

科学研究应用

陆地食物链中的钴

钴是一种天然存在的元素,通过自然过程和人为活动在表面环境中循环。研究陆地环境中钴的环境行为和毒理学,包括土壤到植物的转移以及在生物质和表土中的潜在积累,以支持采用新的欧盟化学品风险评估法规。这篇综述强调了需要基线信息来支持更广泛和长期的环境影响,特别是在工业过程中使用钴的情况下 (Gál 等人,2008 年).

钴作为着色剂

钴作为着色剂用于玻璃、釉料和珐琅的历史可以追溯到古代。本综述讨论了钴及其相关元素的形式、从矿石中提取和生产,以及与技术/美学需求的关系。它还解决了钴来源的识别,考虑到加工原材料造成的改变以及在此背景下应用非侵入性分析仪器 (Colomban 等人,2021 年).

钴铁氧体纳米粒子

钴铁氧体纳米粒子表现出磁性、介电性、光学性、催化性和抗菌性,并用于包括电子、生物医学应用和催化在内的各个领域。这篇小型综述讨论了用第一过渡系元素掺杂钴铁氧体纳米粒子,以修改其特定应用的特性。还综述了掺杂这些材料的不同方法,例如溶胶凝胶法和共沉淀法 (Kalia 等人,2022 年).

氢键供体催化剂

研究了维尔纳三 (1,2-二胺) 钴 (III) 配合物在对映选择性有机合成中作为氢键供体催化剂的作用。该综述包括对母三正离子 [Co(en)3]3+ 的盐的结构分析,并讨论了三正离子和抗衡阴离子之间的相互作用。它表明与有机底物的各种相互作用和催化活化的不同模式 (Ghosh 等人,2017 年).

尖晶石结构的铁钴氧化物在能量存储和转换中的应用

铁钴氧化物,如 FeCo2O4 和 CoFe2O4,是具有优异电化学性能的尖晶石结构过渡金属氧化物材料。它们广泛用作能量存储和转换过程中的电极。这篇综述总结了最近的应用、对机理的当前理解,特别是形态、结构和复合材料与电化学性能的相关性 (Gao 等人,2017 年).

安全和危害

This compound is classified as an oxidizing solid. It may intensify fire and cause allergy or asthma symptoms or breathing difficulties if inhaled. It is suspected of causing cancer and may cause respiratory irritation. It also causes skin irritation, serious eye irritation, and may cause an allergic skin reaction .

属性

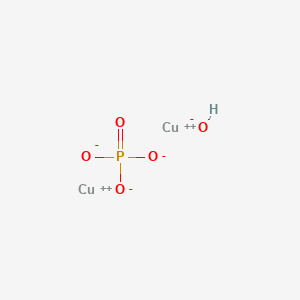

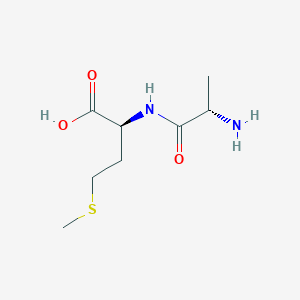

IUPAC Name |

trisodium;cobalt(3+);hexanitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.6HNO2.3Na/c;6*2-1-3;;;/h;6*(H,2,3);;;/q+3;;;;;;;3*+1/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBNDJQGEZXBCR-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

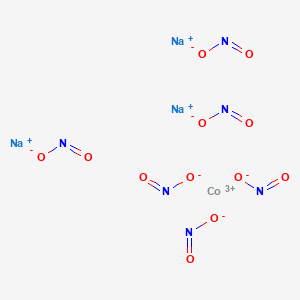

Canonical SMILES |

N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[Na+].[Na+].[Na+].[Co+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoN6Na3O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15079-20-6 (Parent) | |

| Record name | Sodium cobaltinitrite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014649731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90932846 | |

| Record name | Cobalt(3+) sodium nitrite (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cobaltate(3-), hexakis(nitrito-O)-, trisodium, (OC-6-11)- | |

CAS RN |

14649-73-1 | |

| Record name | Sodium cobaltinitrite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014649731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobaltate(3-), hexakis(nitrito-.kappa.O)-, sodium (1:3), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt(3+) sodium nitrite (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。